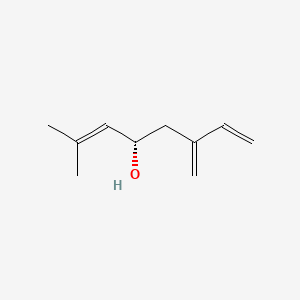

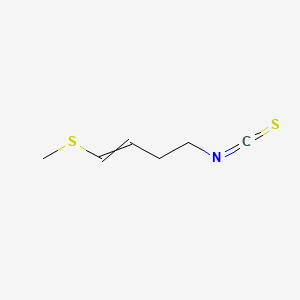

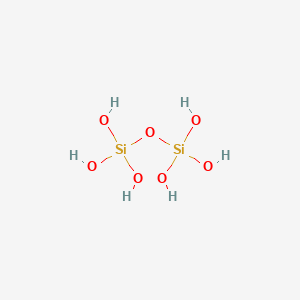

![molecular formula C22H26N6O2 B1210580 N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide CAS No. 199294-70-7](/img/structure/B1210580.png)

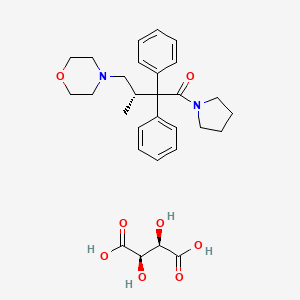

N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-375378 is a compound known for its role as a thrombin inhibitor. Thrombin is an enzyme that plays a crucial role in the blood coagulation process. By inhibiting thrombin, L-375378 can potentially be used to prevent or treat conditions related to excessive blood clotting, such as thrombosis .

Preparation Methods

The synthesis of L-375378 involves several steps:

Condensation of Glycine Benzyl Ester and Acetaldehyde: This reaction, in the presence of trimethylsilyl cyanide, produces an aminonitrile compound.

Formation of Pyrazinone: The aminonitrile is then reacted with oxalyl chloride in o-dichlorobenzene at 100°C to form a pyrazinone derivative.

Substitution Reaction: The 3-chloro group of the pyrazinone is displaced by phenethylamine in refluxing ethyl acetate, yielding an aminopyrazinone.

Hydrolysis: The benzyl ester group is hydrolyzed using lithium hydroxide in a mixture of water, methanol, and tetrahydrofuran to produce an acid.

Dechlorination: The pyrazinone is dechlorinated using a Raney-Nickel alloy in the presence of sodium hydroxide.

Formation of Nitrile: 6-amino-3-bromo-2-methylpyridine is reacted with copper cyanide in boiling dimethylformamide to produce a nitrile.

Reduction: The nitrile is reduced to a primary amine by catalytic hydrogenation over palladium on carbon.

Chemical Reactions Analysis

L-375378 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenolic derivatives.

Reduction: The nitrile group can be reduced to a primary amine.

Substitution: The 3-chloro group in the pyrazinone can be substituted by phenethylamine.

Hydrolysis: The benzyl ester group can be hydrolyzed to form an acid.

Common reagents used in these reactions include oxalyl chloride, trimethylsilyl cyanide, lithium hydroxide, copper cyanide, and palladium on carbon. Major products formed from these reactions include aminonitrile, pyrazinone, aminopyrazinone, and the final amide compound .

Scientific Research Applications

L-375378 has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactions of thrombin inhibitors.

Biology: It helps in understanding the role of thrombin in blood coagulation and its inhibition.

Medicine: L-375378 is being investigated for its potential use in preventing and treating thrombotic conditions.

Industry: It may be used in the development of new anticoagulant drugs

Mechanism of Action

L-375378 exerts its effects by inhibiting thrombin, an enzyme that converts fibrinogen to fibrin during blood clotting. By binding to the active site of thrombin, L-375378 prevents the enzyme from interacting with its substrates, thereby inhibiting the coagulation process. This mechanism involves molecular targets such as the active site of thrombin and pathways related to blood coagulation .

Comparison with Similar Compounds

L-375378 is similar to other thrombin inhibitors, such as L-374087. L-375378 has improved pharmacokinetics in rats, dogs, and monkeys compared to its predecessor. This makes it a more effective and potentially safer option for therapeutic use .

Similar Compounds

- L-374087

- Other 3-aminopyrazinone analogues

L-375378 stands out due to its improved pharmacokinetic profile and its potential for oral bioavailability, making it a promising candidate for further development as an anticoagulant drug .

Properties

CAS No. |

199294-70-7 |

|---|---|

Molecular Formula |

C22H26N6O2 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide |

InChI |

InChI=1S/C22H26N6O2/c1-15-12-26-21(24-11-10-17-6-4-3-5-7-17)22(30)28(15)14-20(29)25-13-18-8-9-19(23)27-16(18)2/h3-9,12H,10-11,13-14H2,1-2H3,(H2,23,27)(H,24,26)(H,25,29) |

InChI Key |

PVDHYBJORRALSQ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=O)N1CC(=O)NCC2=C(N=C(C=C2)N)C)NCCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CN=C(C(=O)N1CC(=O)NCC2=C(N=C(C=C2)N)C)NCCC3=CC=CC=C3 |

Synonyms |

L 375,378 L 375378 L-375,378 L-375378 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.